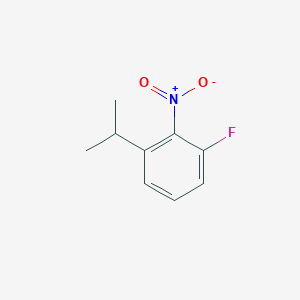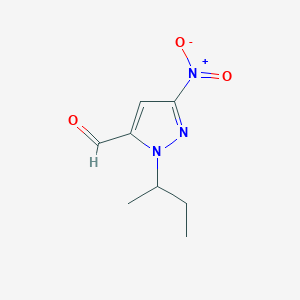![molecular formula C15H19N3O2 B11744540 2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11744540.png)
2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[( {[1-(丙-2-基)-1H-吡唑-3-基]甲基}氨基)甲基]苯甲酸是一种有机化合物,其特征在于苯甲酸核心上连接着一个取代的吡唑部分。
准备方法
合成路线及反应条件
2-[( {[1-(丙-2-基)-1H-吡唑-3-基]甲基}氨基)甲基]苯甲酸的合成通常涉及多步有机合成。一种常见的方法是从吡唑衍生物的制备开始,然后将其与苯甲酸衍生物偶联。反应条件通常涉及使用催化剂、溶剂和特定的温度控制,以确保所需的产物产率。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模间歇式反应器,其中反应条件针对最大产率和纯度进行了优化。还可以考虑使用连续流动反应器来提高生产过程的效率和可扩展性。
化学反应分析
反应类型
2-[( {[1-(丙-2-基)-1H-吡唑-3-基]甲基}氨基)甲基]苯甲酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将化合物转化为醇或胺。
取代: 亲核取代反应可以将不同的官能团引入分子中。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用诸如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 之类的还原剂。
取代: 在碱性或酸性条件下使用卤代烷烃和亲核试剂等试剂来促进取代反应。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能生成羧酸,而还原可以生成醇或胺。
科学研究应用
2-[( {[1-(丙-2-基)-1H-吡唑-3-基]甲基}氨基)甲基]苯甲酸在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 可以研究该化合物潜在的生物活性,例如酶抑制或受体结合。
医学: 对其药理特性的研究可能会揭示潜在的治疗用途。
工业: 它可用于开发具有特定性能的新材料,例如聚合物或涂料。
作用机制
2-[( {[1-(丙-2-基)-1H-吡唑-3-基]甲基}氨基)甲基]苯甲酸的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物的作用是通过涉及与这些靶标结合的途径介导的,从而导致其活性或功能发生变化。
相似化合物的比较
类似化合物
苯甲酸衍生物: 在苯甲酸核心上具有类似结构但取代基不同的化合物。
吡唑衍生物: 吡唑部分有变化的化合物。
独特之处
2-[( {[1-(丙-2-基)-1H-吡唑-3-基]甲基}氨基)甲基]苯甲酸由于其苯甲酸核心与取代吡唑部分的特定组合而具有独特性。这种独特的结构赋予了独特的化学和生物特性,使其有别于其他类似化合物。
属性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
2-[[(1-propan-2-ylpyrazol-3-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C15H19N3O2/c1-11(2)18-8-7-13(17-18)10-16-9-12-5-3-4-6-14(12)15(19)20/h3-8,11,16H,9-10H2,1-2H3,(H,19,20) |
InChI 键 |
ILBHPNSCPOGVTN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11744482.png)
![(3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744488.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11744492.png)


![1-methyl-2-[(2S)-pyrrolidine-2-carbonyl]-1H-imidazole](/img/structure/B11744504.png)
![2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11744515.png)
![1-(butan-2-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744517.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11744523.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744530.png)
![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methyl]-dimethylazanium](/img/structure/B11744536.png)
